Boc-Ala-Ala-N(OBz)Ala-NH2

Catalog No.
S13342635
CAS No.
M.F
C21H30N4O7
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ala-Ala-N(OBz)Ala-NH2

Product Name

Boc-Ala-Ala-N(OBz)Ala-NH2

IUPAC Name

[[(2S)-1-amino-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate

Molecular Formula

C21H30N4O7

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C21H30N4O7/c1-12(24-20(30)31-21(4,5)6)17(27)23-13(2)18(28)25(14(3)16(22)26)32-19(29)15-10-8-7-9-11-15/h7-14H,1-6H3,(H2,22,26)(H,23,27)(H,24,30)/t12-,13-,14-/m0/s1

InChI Key

OGNQWNICWXFYDA-IHRRRGAJSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)N(C(C)C(=O)N)OC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N([C@@H](C)C(=O)N)OC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C

Boc-Ala-Ala-N(OBz)Ala-NH2, also known as tert-Butoxycarbonyl-L-alanine-L-alanine-N-benzoxy-L-alanine amide, is a synthetic compound characterized by its complex structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a benzoxy (OBz) moiety. Its molecular formula is C21H30N4O7, and it has a molecular weight of 450.5 g/mol . This compound is primarily utilized in peptide synthesis and has garnered attention for its potential applications in drug development and biochemical research due to its unique structural attributes.

Typical of amino acids and peptides, including:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the free amine to participate in further peptide bond formation.
  • Coupling Reactions: The free amine can react with activated carboxylic acids to form amide bonds, facilitating the synthesis of larger peptides.
  • Hydrolysis: In the presence of water and appropriate catalysts, Boc-Ala-Ala-N(OBz)Ala-NH2 can hydrolyze to release the constituent amino acids.

These reactions are crucial for constructing complex peptide chains in synthetic organic chemistry.

While specific biological activities of Boc-Ala-Ala-N(OBz)Ala-NH2 have not been extensively documented, compounds with similar structures often exhibit properties such as:

  • Antimicrobial Activity: Peptides containing alanine residues can show activity against various bacterial strains.
  • Anticancer Properties: Certain derivatives have been investigated for their potential to inhibit cancer cell proliferation.

The biological relevance of this compound may stem from its ability to mimic natural peptides involved in cellular signaling and immune responses.

The synthesis of Boc-Ala-Ala-N(OBz)Ala-NH2 typically involves several steps:

  • Boc Protection: L-alanine is first protected with a Boc group using tert-butyl chloroformate.
  • Peptide Coupling: The protected amino acid is coupled with another Boc-protected alanine using coupling reagents like DIC (N,N'-diisopropylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
  • Benzoxy Group Introduction: The benzoxy group is introduced through a benzoylation reaction, typically involving benzoyl chloride.
  • Final Deprotection: The final product can be obtained by deprotecting the Boc group under acidic conditions.

This multi-step synthesis showcases the complexity involved in constructing peptide derivatives .

Boc-Ala-Ala-N(OBz)Ala-NH2 has several applications in various fields:

  • Peptide Synthesis: It serves as a building block for synthesizing more complex peptides and proteins.
  • Drug Development: The compound's structure may be leveraged to design new therapeutic agents targeting specific biological pathways.
  • Research Tools: It can be used in studies involving protein interactions and enzyme activity assays.

Interaction studies involving Boc-Ala-Ala-N(OBz)Ala-NH2 can include:

  • Binding Affinity Tests: Evaluating how well this compound interacts with specific biological targets such as enzymes or receptors.
  • Inhibition Studies: Assessing its potential to inhibit or modulate the activity of certain proteins or pathways within cellular systems.

These studies are essential for understanding the compound's functional role in biological systems and its potential therapeutic applications.

Boc-Ala-Ala-N(OBz)Ala-NH2 shares similarities with several other compounds in terms of structure and function. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Boc-L-AlanineContains a single alanine unitSimpler structure, often used as a basic building block
Fmoc-L-AlanineFmoc protecting group instead of BocMore stable under basic conditions
Boc-Gly-Gly-NH2Glycine units instead of alanineDifferent amino acid composition affects properties
N-Boc-L-LeucineLeucine instead of alanineLarger side chain may influence hydrophobic interactions

Boc-Ala-Ala-N(OBz)Ala-NH2's unique combination of protecting groups and amino acid sequence allows for versatile applications in peptide synthesis that may not be achievable with simpler analogs .

Boc-Ala-Ala-N(OBz)Ala-NH2 is a tripeptide comprising three alanine residues with distinct protective groups. The N-terminal alanine is shielded by a Boc group (tert-butoxycarbonyl), while the central alanine’s side chain amine is protected by a benzyloxycarbonyl (OBz) moiety. The C-terminus remains as a primary amide (-NH2).

The IUPAC name is (tert-butoxycarbonyl)-L-alanyl-L-alanyl-N-(benzyloxycarbonyl)-L-alaninamide, reflecting its sequential amino acids and protection pattern. The molecular formula is C₂₁H₃₁N₅O₇, with a molecular weight of 489.5 g/mol. The stereochemistry adheres to L-configurations at all chiral centers, as confirmed by nuclear magnetic resonance (NMR) analyses of analogous compounds.

Historical Development in Peptide Chemistry

The compound’s design builds on mid-20th-century advancements in protecting group chemistry. The Boc group, introduced in the 1950s, revolutionized peptide synthesis by enabling acid-labile protection of α-amines while allowing base-stable elongation. Benzyl-based protections like OBz emerged concurrently, offering orthogonal deprotection via hydrogenolysis or acidic conditions.

Boc-Ala-Ala-N(OBz)Ala-NH2 represents a hybrid approach, combining Boc’s compatibility with solid-phase synthesis (SPS) and OBz’s stability during iterative coupling steps. Early analogs, such as Boc-Ala-NH2 and Boc-Ala-Gly-OBn, demonstrated the feasibility of integrating these groups into small peptides. Contemporary adaptations prioritize minimizing racemization, as evidenced by the compound’s high enantiomeric purity in chiral HPLC.

Position Within Contemporary Synthetic Organic Chemistry

In modern workflows, Boc-Ala-Ala-N(OBz)Ala-NH2 serves as a model for studying regioselective deprotection and segment condensation. Its structure addresses two key challenges in peptide synthesis:

  • Orthogonal Protection: The Boc group (removed with trifluoroacetic acid) and OBz group (cleaved by hydrogenolysis) operate independently, enabling sequential deprotection without disrupting the peptide backbone.
  • Solubility Optimization: The benzyl ester enhances solubility in organic solvents like dichloromethane, facilitating coupling reactions in non-polar media.

The compound’s utility extends to glycopeptide and dendrimer syntheses, where selective side-chain modifications are required. For example, the OBz group allows selective functionalization of the central alanine’s amine while preserving the N-terminal Boc group.

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

450.21144931 g/mol

Monoisotopic Mass

450.21144931 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-10

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